4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic synthesis. One possible route includes the formation of the 1,2,4-oxadiazole ring by cyclization of appropriate nitriles with hydrazine derivatives, followed by a methylation reaction. The reaction conditions often require specific catalysts and solvents, and may need rigorous control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: : Industrial production often scales up the laboratory synthesis method, incorporating more efficient catalysts and reaction vessels to handle larger volumes of reagents. Continuous flow reactors are sometimes employed to optimize reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents for its reactions include strong oxidizing agents for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogens for substitution reactions.
Major Products Formed: : The major products formed from these reactions can include different derivatives of the oxadiazole or oxazine rings, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: : In biological research, it serves as a probe to study enzyme mechanisms and interactions due to its ability to interact with specific biological targets.
Medicine: : Medically, it shows potential as a lead compound for developing new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Industry: : Industrially, it's used in the synthesis of specialty chemicals and materials due to its robust chemical properties.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with molecular targets such as enzymes or receptors in biological systems.
Molecular Targets and Pathways: : One of the key molecular targets includes specific enzymes involved in inflammation or cancer pathways, where it can inhibit enzyme activity, thereby reducing the progression of disease.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to similar compounds like other oxadiazole or oxazine derivatives, 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique combination of chemical rings, which contributes to its distinct reactivity and biological activity.
List of Similar Compounds: : Other similar compounds include 1,2,4-oxadiazole derivatives like 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and oxazine derivatives like 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, which may share some structural elements but differ in their overall reactivity and applications.
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Properties
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-11-19(23)22(13-4-2-3-5-14(13)26-11)9-17-20-18(21-27-17)12-6-7-15-16(8-12)25-10-24-15/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOEGBDKPORCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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